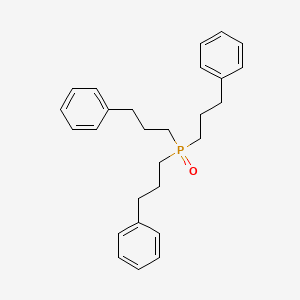![molecular formula C25H23ClPS+ B11947590 Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a phenylsulfanyl methyl group, with chloride as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of phenylsulfanylmethyl chloride as the alkylating agent. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while the phosphonium group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the phenylsulfanyl group.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for the reduction of the phosphonium group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenylsulfanyl group leads to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the phosphonium group can yield phosphine derivatives.
科学研究应用
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific cellular pathways.
Industry: It is utilized in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride involves its interaction with specific molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the phenylsulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Triphenylphosphonium Chloride: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
Methoxymethyltriphenylphosphonium Chloride: Contains a methoxymethyl group instead of phenylsulfanyl, leading to different reactivity and applications.
Benzyltriphenylphosphonium Chloride: Features a benzyl group, which alters its chemical behavior compared to the phenylsulfanyl derivative.
Uniqueness
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct redox properties and enhances its utility in various chemical reactions and biological applications.
属性
分子式 |
C25H23ClPS+ |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI 键 |
OAUXBAZCEXSXGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


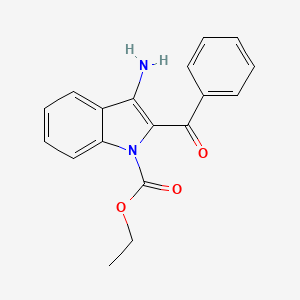

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)



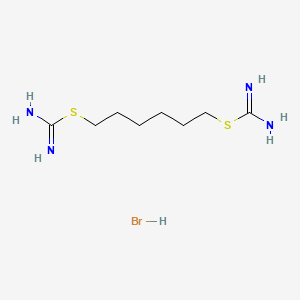
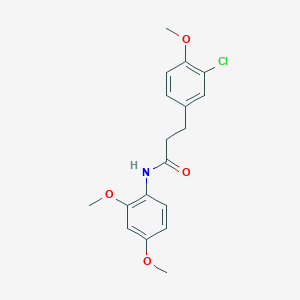

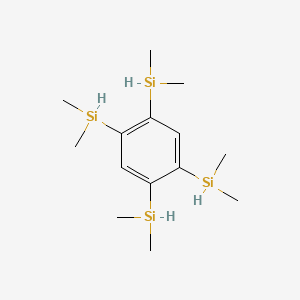
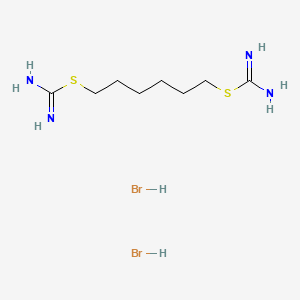
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)

